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Compound of Interest

Compound Name: 1-(2-Aminoethyl)piperidin-4-ol

Cat. No.: B138673

An In-depth Technical Guide to 1-(2-Aminoethyl)piperidin-4-ol: Structure, Properties, and
Applications

Introduction: A Versatile Scaffold in Modern Drug
Discovery

1-(2-Aminoethyl)piperidin-4-ol is a bifunctional organic compound that has garnered
significant attention in the field of medicinal chemistry and pharmaceutical development. Its
unique molecular architecture, featuring a piperidine heterocycle, a primary amino group, and a
secondary alcohol, makes it an exceptionally versatile building block for the synthesis of
complex molecular entities.[1] The piperidine ring is a privileged scaffold, frequently found in
the structures of numerous pharmaceuticals and natural alkaloids, owing to its ability to confer
favorable pharmacokinetic properties.[2] This guide, intended for researchers and drug
development professionals, provides a comprehensive overview of the chemical properties,
structure, synthesis, and applications of 1-(2-Aminoethyl)piperidin-4-ol, grounding its utility in
the principles of synthetic and medicinal chemistry.

Chapter 1: Molecular Structure and
Physicochemical Properties

The utility of 1-(2-Aminoethyl)piperidin-4-ol in chemical synthesis is a direct consequence of
its distinct structural features and resulting physicochemical properties.
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Structural Analysis

The molecule consists of a central piperidin-4-ol ring N-substituted with a 2-aminoethyl group.
Key structural characteristics include:

» Piperidine Ring: A saturated six-membered heterocycle containing a nitrogen atom. This core
imparts basicity and influences the molecule's three-dimensional conformation, which is
crucial for receptor binding interactions.

o Hydroxyl Group (-OH): Located at the C4 position of the piperidine ring, this secondary
alcohol can act as both a hydrogen bond donor and acceptor. It provides a reactive site for
esterification, etherification, or oxidation.

o Aminoethyl Group (-CH2CHz2NH2): This side chain presents a primary amine, a key
nucleophilic and basic center. Its separation from the piperidine nitrogen by an ethyl linker
provides conformational flexibility.

The presence of two nitrogen atoms and a hydroxyl group makes the molecule highly polar and
capable of engaging in multiple hydrogen bonding interactions, which typically results in high
water solubility.[3]

Caption: 2D Chemical Structure of 1-(2-Aminoethyl)piperidin-4-ol.

Physicochemical Data

The key physicochemical properties of 1-(2-Aminoethyl)piperidin-4-ol are summarized below.
These values are critical for planning reactions, purification procedures, and formulation
studies.
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Property Value Source(s)
CAS Number 129999-60-6 [31[4]
Molecular Formula C7H16N20 [3][4]
Molecular Weight 144.21 - 144.22 g/mol [3]
Appearance Oil / Liquid [1]
Boiling Point (Est.) 243.53 - 255.25 °C [3]
Melting Point (Est.) 56.31 °C [3]
Flash Point 110.76 - 119.0 °C [3]
. 51,780.4 - 1,000,000 mg/L
Water Solubility (Est.) ) [3]
(High)
TVPOQFOCXVSORW-
InChiKey [31[4]
UHFFFAOYSA-N
Hydrogen Bond Donors 2 [3]
Hydrogen Bond Acceptors 3 [3]

Chapter 2: Spectroscopic Characterization

While specific spectral data for this exact compound is not readily available in public
repositories, its structure allows for a confident prediction of its key spectroscopic features. This
analysis is fundamental for reaction monitoring and quality control.

* 1H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to
overlapping signals from the piperidine ring protons. Key diagnostic signals would include a
multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH), and distinct
signals for the two methylene groups of the aminoethyl side chain (-N-CH2-CH2-NHz). The
protons of the -OH and -NHz groups would appear as broad singlets, and their chemical
shifts would be dependent on solvent and concentration.[5]

e 13C NMR Spectroscopy: The spectrum should display seven distinct carbon signals. The
carbon attached to the hydroxyl group (C-4) would appear in the range of 60-70 ppm. The
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carbons adjacent to the piperidine nitrogen (C-2 and C-6) would be deshielded compared to
the other ring carbons.[6] The two carbons of the ethyl side chain would also show distinct
chemical shifts.

« Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional
groups.[5] A broad and intense absorption band is expected in the 3200-3500 cm~1 region,
corresponding to the O-H and N-H stretching vibrations. C-H stretching vibrations from the
alkyl framework would appear just below 3000 cm~1. The C-N and C-O stretching vibrations
would be visible in the fingerprint region (1000-1300 cm™1).

e Mass Spectrometry (MS): In Electron Impact (El) mass spectrometry, the molecular ion peak
(M*) would be observed at m/z = 144. The fragmentation pattern would likely involve the loss
of the hydroxyl group, the aminoethy! side chain, or cleavage of the piperidine ring, providing
structural confirmation.[5]

Chapter 3: Synthesis and Purification

The synthesis of 1-(2-Aminoethyl)piperidin-4-ol is a critical step for its use in further
applications. A common and efficient laboratory-scale approach involves the reductive
amination of a suitable precursor.

Synthetic Protocol: Reductive Amination

This protocol outlines the synthesis via reductive amination of 1-(tert-butoxycarbonyl)piperidin-
4-one with aminoacetonitrile, followed by reduction and deprotection. This multi-step approach
offers high control and yields.

Step 1: Reductive Amination

Dissolve 1-(tert-butoxycarbonyl)piperidin-4-one (1.0 eq) and aminoacetonitrile hydrochloride
(1.1 eq) in methanol.

Add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise at 0 °C.

Allow the reaction to warm to room temperature and stir for 12-18 hours.

Quench the reaction by adding aqueous sodium bicarbonate solution.
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o Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and
concentrate under reduced pressure.

Causality: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the
iminium ion formed in situ, without reducing the starting ketone, thus preventing side reactions.
The Boc protecting group on the piperidine nitrogen prevents its participation in the reaction.

Step 2: Nitrile Reduction

Dissolve the crude product from Step 1 in anhydrous tetrahydrofuran (THF).

e Add lithium aluminum hydride (LiAIH4) (2.0 eq) portion-wise at O °C under an inert
atmosphere (e.g., nitrogen or argon).

o Reflux the mixture for 4-6 hours.

e Cool to 0 °C and carefully quench the reaction by sequential addition of water, 15% NaOH
solution, and water again (Fieser workup).

e Filter the resulting aluminum salts and wash thoroughly with THF.
o Concentrate the filtrate to yield the Boc-protected intermediate.

Causality: LiAlH4 is a powerful reducing agent required for the challenging reduction of the
nitrile to a primary amine. The inert atmosphere is crucial as LiAlHa reacts violently with water
and moisture.

Step 3: Boc Deprotection

Dissolve the intermediate from Step 2 in dichloromethane (DCM).

Add trifluoroacetic acid (TFA) (5.0 eq) or 4M HCI in dioxane and stir at room temperature for
2-4 hours.

Monitor the reaction by TLC until the starting material is consumed.

Concentrate the reaction mixture in vacuo.
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» Basify the residue with a strong base (e.g., NaOH) and extract the final product into an
appropriate organic solvent or purify directly.

Causality: Strong acidic conditions are required to cleave the acid-labile Boc protecting group,
liberating the piperidine nitrogen and yielding the final product.

Caption: Synthetic workflow for 1-(2-Aminoethyl)piperidin-4-ol.

Purification

Given its high boiling point and polarity, purification is typically achieved by vacuum distillation
or column chromatography on silica gel, using a polar eluent system such as DCM/Methanol
with a small amount of ammonium hydroxide to prevent streaking.

Chapter 4: Chemical Reactivity and Applications

The synthetic value of 1-(2-Aminoethyl)piperidin-4-ol lies in the differential reactivity of its
three functional groups, allowing for selective modifications.

Reactivity Profile

e Primary Amine: The most nucleophilic site, it readily undergoes acylation, alkylation,
sulfonylation, and reductive amination reactions.

» Piperidine Nitrogen: As a secondary amine, it is also nucleophilic and basic, but generally
less reactive than the primary amine due to steric hindrance.

» Hydroxyl Group: Can be acylated to form esters, alkylated to form ethers, or oxidized to a
ketone.

This differential reactivity allows chemists to use protecting group strategies to selectively
functionalize one site while leaving the others intact, making it a cornerstone for building
molecular diversity.[1]

Applications in Drug Discovery

This molecule is a pivotal intermediate in the synthesis of active pharmaceutical ingredients
(APIs).[1] Its scaffold is particularly prevalent in agents targeting the central nervous system.
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A notable application is in the development of ol (sigma-1) receptor ligands. The ol receptor is
implicated in various neurological and psychiatric disorders, as well as in cancer cell
proliferation. Researchers have synthesized series of 4-(2-aminoethyl)piperidine derivatives
that show high affinity for the gl receptor and exhibit potent antiproliferative effects on human
cancer cell lines.[7][8] In these structures, the aminoethylpiperidine core serves as the primary
pharmacophore that anchors the ligand in the receptor's binding pocket.

Furthermore, its utility extends to the development of IP receptor agonists and various agents
for neuropharmacology and analgesics, where the piperidine moiety is crucial for interacting
with neurotransmitter systems.[1][9]

Functionalization Routes Therapeutic Targets
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Caption: Role as a versatile scaffold in medicinal chemistry.

Chapter 5: Safety, Handling, and Storage

Due to its chemical nature, 1-(2-Aminoethyl)piperidin-4-ol requires careful handling to ensure
laboratory safety.

Hazard Identification

The compound is classified with the following hazards:

e H315: Causes skin irritation.[4]

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9303367/
https://d-nb.info/125152124X/34
https://www.nbinno.com/pharmaceutical-intermediates/1-2-aminoethyl-piperidin-4-ol-pharmaceutical-intermediate-iw
https://www.chemimpex.com/products/26515
https://www.benchchem.com/product/b138673?utm_src=pdf-body-img
https://www.benchchem.com/product/b138673?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2756425
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b138673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e H318/H319: Causes serious eye damage/irritation.[4]

e H335: May cause respiratory irritation.[4]

Handling and Personal Protective Equipment (PPE)

e Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood,
to minimize inhalation of vapors.[10]

e Personal Protective Equipment:
o Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]

o Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all personal
contact.[10]

o Respiratory Protection: If ventilation is inadequate, a respirator with an appropriate
cartridge for organic vapors should be used.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] Keep away from
incompatible materials such as strong oxidizing agents and acids.[13] Some suppliers
recommend storage at 4°C, protected from light.

Conclusion

1-(2-Aminoethyl)piperidin-4-ol is more than a simple chemical reagent; it is a strategic tool for
the modern medicinal chemist. Its trifunctional nature provides a robust platform for generating
libraries of complex molecules with diverse pharmacological activities. From its fundamental
physicochemical properties to its application in synthesizing novel therapeutics for cancer and
neurological disease, this compound exemplifies the critical role of versatile building blocks in
advancing drug discovery. A thorough understanding of its synthesis, reactivity, and handling is
essential for any researcher aiming to leverage its full potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b138673?utm_src=pdf-custom-synthesis
https://www.nbinno.com/pharmaceutical-intermediates/1-2-aminoethyl-piperidin-4-ol-pharmaceutical-intermediate-iw
https://www.mdpi.com/1422-0067/24/3/2937
http://chemchart.com/1-2-aminoethyl-piperidin-4-ol-detail.html
http://chemchart.com/1-2-aminoethyl-piperidin-4-ol-detail.html
https://pubchem.ncbi.nlm.nih.gov/compound/2756425
https://pubchem.ncbi.nlm.nih.gov/compound/2756425
https://www2.chem.wisc.edu/deptfiles/OrgLab/handouts/Chem%20344-345%20-%20Full%20Flipped%20Spectroscopy%20-%20Handouts.pdf
https://www.researchgate.net/publication/258943891_13C_Nuclear_magnetic_resonance_spectra_of_some_N-alkylpiperidines_and_the_corresponding_N-oxides_N-Substitution_and_N-oxidation_effects
https://pmc.ncbi.nlm.nih.gov/articles/PMC9303367/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9303367/
https://d-nb.info/125152124X/34
https://www.chemimpex.com/products/26515
https://datasheets.scbt.com/sc-222454.pdf
https://www.fishersci.com/store/msds?partNumber=AC400761000&countryCode=US&language=en
https://www.sigmaaldrich.com/SG/en/sds/sial/104094?userType=undefined
https://www.fishersci.com/store/msds?partNumber=AC161610050&countryCode=US&language=en
https://www.benchchem.com/product/b138673#1-2-aminoethyl-piperidin-4-ol-chemical-properties-and-structure
https://www.benchchem.com/product/b138673#1-2-aminoethyl-piperidin-4-ol-chemical-properties-and-structure
https://www.benchchem.com/product/b138673#1-2-aminoethyl-piperidin-4-ol-chemical-properties-and-structure
https://www.benchchem.com/product/b138673#1-2-aminoethyl-piperidin-4-ol-chemical-properties-and-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b138673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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